N-Propyl-d7-amine, also referred to as 1,1,2,2,3,3,3-heptadeuteriopropan-1-amine, is a deuterated derivative of propylamine. This compound is distinguished by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Its molecular formula is , and it has a molecular weight of 66.15 g/mol . N-Propyl-d7-amine is primarily utilized in scientific research due to its unique isotopic labeling properties, which are beneficial in various applications including drug discovery and metabolic studies.
N-Propyl-d7-amine belongs to the class of aliphatic amines. It is categorized under deuterated compounds, which are used extensively in analytical chemistry and biochemistry for tracing and studying metabolic pathways . The compound is also recognized for its role in synthesizing isotopically labeled compounds that facilitate research in pharmacokinetics and drug metabolism.
The synthesis of N-Propyl-d7-amine can be achieved through several methods, with deuteration of propylamine being the most common approach. This process typically involves the reaction of propylamine with deuterium gas () in the presence of a catalyst. The reaction conditions generally require elevated temperatures and pressures to promote the exchange of hydrogen atoms with deuterium .
N-Propyl-d7-amine features a simple molecular structure characterized by a propyl group attached to an amine functional group. The presence of deuterium alters its physical properties compared to its non-deuterated counterpart.
N-Propyl-d7-amine can participate in various chemical reactions:
The mechanism of action for N-Propyl-d7-amine primarily revolves around its incorporation into drug molecules. This incorporation serves as a tracer for quantitation during drug development processes.
Deuterium labeling has been shown to influence the pharmacokinetic and metabolic profiles of drugs significantly. Studies indicate that stable heavy isotopes like N-Propyl-d7-amine can alter metabolic pathways, providing insights into drug metabolism and efficacy .
N-Propyl-d7-amine is a colorless liquid at room temperature with a characteristic amine odor. Its physical properties are influenced by the presence of deuterium:
The chemical properties include:
Relevant data indicates that the isotopic labeling affects reaction kinetics and mechanisms compared to non-labeled counterparts .
N-Propyl-d7-amine finds extensive applications in scientific research:
Deuterium-labeled compounds serve as indispensable tools for tracing reaction pathways, studying metabolic fate, and investigating molecular interactions in complex chemical and biological systems. Among these, N-Propyl-d7-amine (1,1,2,2,3,3,3-heptadeuteriopropan-1-amine) represents a structurally simple yet critically important isotopologue. This molecule features complete deuterium substitution across all seven hydrogen atoms of the propyl chain (–CD2CD2CD3), while retaining the reactive amine functional group. The strategic placement of deuterium atoms creates a molecular "fingerprint" distinguishable via mass spectrometry (mass shift: M+7) and NMR spectroscopy, enabling precise tracking in synthetic and metabolic studies [4] [7]. Its chemical identity exists in both free base (CAS# 744184-05-2) and hydrochloride salt (CAS# 344298-88-0) forms, with the latter enhancing stability for storage and handling [1] [5] [8].
Table 1: Fundamental Properties of N-Propyl-d₇-amine and Its Isotopologues
Property | N-Propyl-d₇-amine | N-Propyl-amine (d₀) | Notes |
---|---|---|---|
CAS Number (Free base) | 744184-05-2 | 107-10-8 | [2] [4] |
CAS Number (HCl Salt) | 344298-88-0 | 556-53-6 | [1] [5] [8] |
Molecular Formula | C₃D₇H₂N (Free) | C₃H₉N (Free) | [4] [7] |
C₃D₇H₂N·HCl (Salt) | C₃H₁₀ClN (Salt) | [1] [5] | |
Molecular Weight | 66.15 (Free) | 59.11 (Free) | [2] [7] |
102.61 (HCl Salt) | 95.57 (HCl Salt) | [1] [5] | |
Isotopic Purity | ≥98 atom % D | N/A | [4] [5] [7] |
Physical State | Neat liquid / Solid (HCl) | Colorless liquid / Solid | [4] [5] |
Key Applications | MS/NMR tracer, Metabolic studies, Proteomics | Standard reagent | [1] [9] |
The core value of N-Propyl-d7-amine in mechanistic studies lies in its non-perturbing isotopic label. Unlike bulkier isotopic substitutions (e.g., 13C, 15N), deuterium atoms closely mimic the size and electronegativity of protium, minimizing steric or electronic alterations to molecular behavior. This fidelity ensures that observed kinetic or metabolic differences primarily arise from the primary kinetic isotope effect (KIE), directly linked to bond cleavage events involving C–H/D bonds [1] [9]. Consequently, this compound provides an ideal model system for probing reactions and processes involving aliphatic amine-containing molecules.
The pervasive deuteration within N-Propyl-d7-amine fundamentally alters its bond energetics compared to its non-deuterated counterpart. Each C–D bond exhibits greater bond strength than the corresponding C–H bond, typically estimated to be 1-2 kcal/mol stronger at room temperature. This stabilization arises from the deuterium atom's higher mass, leading to a lower zero-point vibrational energy (ZPE) for the C–D bond compared to C–H. Consequently, breaking a C–D bond requires overcoming a larger energy barrier than breaking a C–H bond – the cornerstone of the kinetic isotope effect [1] [9].
Table 2: Calculated Bond Parameters for C–H vs. C–D Bonds in Propylamine Systems
Bond Parameter | C–H Bond (d₀) | C–D Bond (d₇) | Effect |
---|---|---|---|
Average Bond Length (Å) | ~1.10 | ~1.10 | Minimal change |
Average Bond Dissociation Energy (BDE, kcal/mol) | ~98-100 | ~100-102 | Increased BDE for C-D [1] |
Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | Significant Red Shift |
Zero-Point Energy (ZPE) Difference | Higher ZPE | Lower ZPE | Key factor in KIE magnitude |
The uniform deuteration across all carbon positions (–CD2CD2CD3) in N-Propyl-d7-amine makes it particularly valuable for studying reactions where the site of bond cleavage might be unknown or could occur at multiple positions. For example, in metabolic oxidation via cytochrome P450 enzymes, the compound allows detection of deuteration-sensitive steps regardless of whether oxidation occurs at the terminal (ω) or penultimate (ω-1) carbon. The observed metabolic rate reductions or altered metabolite profiles directly highlight pathways involving C–H bond activation [1]. Computational studies further leverage this deuteration pattern to model transition states and quantify intrinsic KIEs, providing atomistic insights into reaction mechanisms impossible to obtain with the protiated molecule alone.
The kinetic divergence between N-Propyl-d7-amine and its protiated form (d0) provides direct experimental access to reaction mechanisms. The magnitude of the kinetic isotope effect (KIE = kH/kD) serves as a diagnostic tool:
Table 3: Representative Kinetic Isotope Effects (KIEs) in Reactions Involving Propyl-d₇-amine
Reaction Type | Theoretical KIE (kH/kD) | Observed KIE Range | Interpretation |
---|---|---|---|
Nucleophilic Substitution (Amine Nitrogen Attack) | ~1.0 (Secondary α/β KIE) | 1.0 - 1.1 | RDS involves N, not C-H cleavage |
Oxidative Deamination | Large (Primary KIE expected) | 3.0 - 7.0 | C-H cleavage in RDS |
C-H Hydroxylation (P450) | Large (Primary KIE) | 5.0 - 11.0 per D atom | C-H bond breaking in RDS |
Protease Inhibition (Terminal Amine Binding) | ~1.0 | 0.9 - 1.1 | Minimal role of C-H bonds in binding RDS [9] |
A critical application leveraging this kinetic divergence is Terminal Amine Isotopic Labeling of Substrates (TAILS) in proteomics [9]. Here, N-Propyl-d7-amine derivatives (or similar isotopic labels) react with naturally occurring or protease-generated protein α-amines. After enzymatic digestion and analysis by mass spectrometry, the distinct mass signatures of peptides labeled with light (d0) versus heavy (d7) tags enable precise quantification of proteolytic events and identification of the natural N-terminome. The kinetic similarity in the labeling reaction between d0 and d7 forms (small KIE due to reaction at nitrogen) ensures minimal bias during the tagging process, while the mass difference provides clear analytical distinction. This application underscores the compound's role beyond simple tracers, enabling multiplexed quantitative proteomics crucial for understanding protease biology and disease mechanisms.
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